5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-16-9-11-18(12-10-16)25-20-19(14-23-25)21(26)24(15-22-20)13-5-8-17-6-3-2-4-7-17/h2-12,14-15H,13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAELXXHDRLPDHJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Formation of Pyrazolo[3,4-d]pyrimidine Core
The core structure is typically formed by cyclizing pyrazole derivatives with appropriate reagents:
-
Step 1 : Preparation of pyrazole-o-aminonitriles via reactions of hydrazino-pyridazines with ketene acetals or tetracyanoethylene .
-
Step 2 : Cyclization with formamide or hydrazine hydrate to form the pyrimidine ring .
Substitution Reactions
The cinnamyl group (C₆H₅-CH=CH₂) at position 5 is susceptible to:
-
Electrophilic Addition : Reactions with electrophiles (e.g., bromine, nitric acid).
-
Hydrogenation : Reduction of the double bond to form saturated derivatives.
The p-tolyl group (C₆H₄-CH₃) at position 1 can undergo:
-
Electrophilic Substitution : Nitration, sulfonation, or acetylation.
Oxidation/Reduction
-
Oxidation : The pyrimidine ring may oxidize under strong acidic conditions.
-
Reduction : The ketone group at position 4(5H) could be reduced to an alcohol or amine, depending on reagents .
Comparison of Synthetic Approaches
Biological Activity and Relevance
Pyrazolo[3,4-d]pyrimidine derivatives are explored for antimicrobial and anticancer activities . While the specific compound is not directly tested in the cited studies, analogs like compound 12b (from ) show potent EGFR inhibitory activity (IC₅₀ = 0.016 µM), highlighting the scaffold’s potential in drug design.
Future Research Directions
-
Functionalization : Investigating the reactivity of the cinnamyl group in cross-coupling reactions.
-
Biological Screening : Assessing the compound’s activity against microbial or cancer targets.
-
Structure-Activity Relationships (SAR) : Modifying substituents to optimize pharmacokinetic properties.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their structural versatility and biological relevance. Its molecular formula is , with a molecular weight of approximately 284.32 g/mol. The structural framework of this compound enables it to interact with various biological targets, making it a candidate for drug development.
Anti-inflammatory Properties
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, compounds within this class have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The synthesis of various derivatives has demonstrated lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a favorable safety profile for potential therapeutic use .
Anticancer Activity
The compound's ability to inhibit cell proliferation has been explored in various cancer models. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, some derivatives have shown efficacy against breast cancer cell lines by targeting specific kinases involved in tumor growth .
Antimicrobial Effects
In addition to its anti-inflammatory and anticancer properties, 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has demonstrated antimicrobial activity against various bacterial strains. Studies utilizing disc diffusion methods have revealed that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Case Study 1: Anti-inflammatory Evaluation
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that several compounds significantly reduced inflammation with lower toxicity compared to standard treatments like Diclofenac. This highlights the therapeutic potential of these compounds in managing inflammatory disorders .
Case Study 2: Anticancer Screening
In vitro studies on breast cancer cell lines treated with 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one showed a marked decrease in cell viability and induction of apoptosis. Molecular docking studies suggested that the compound binds effectively to the ATP-binding site of key kinases involved in cancer progression, supporting its role as a potential anticancer agent .
Mechanism of Action
The mechanism of action of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its observed effects .
Comparison with Similar Compounds
Position 1 (Aryl Groups)
- 1-(4-Methoxybenzyl) (Compound B) : The electron-donating methoxy group may reduce metabolic oxidation, improving bioavailability compared to halogenated analogs .
- 1-(p-Tolyl) (Target Compound) : The methyl group balances electron density, likely offering intermediate metabolic stability and binding affinity relative to Compounds A and B.
Position 5 (Alkyl/Aryl Groups)
- 5-Amino (Compound C): Demonstrates potent antifungal activity (83–100% inhibition at 10–50 mg/L) . The amino group enhances hydrogen bonding but may reduce lipophilicity.
Position 6 (Functional Groups)
- 6-Trifluoro-2-methylpropyl (Compound E) : Acts as a PDE9 inhibitor, suggesting electron-withdrawing groups at position 6 enhance enzyme binding .
Physicochemical Properties
| Compound | Substituents (Position) | Key Properties | References |
|---|---|---|---|
| Target Compound | 1-(p-Tolyl), 5-Cinnamyl | High lipophilicity (predicted) | [1, 11] |
| 1-(2,4-Dichlorophenyl) | 1-(2,4-Cl2Ph), 5-H | pKa ≈ -2.76; density ≈ 1.70 g/cm³ | [20] |
| 5-Amino-6-arylamino | 5-NH2, 6-NHAr | Water-soluble; antifungal EC50 ≈ 10 mg/L | [15] |
| 6-Mercapto (Compound D) | 6-SH | Discontinued (toxicity concerns) | [16] |
Pharmacological Potential
- Anticancer Activity : 1,5-Diphenyl-6-substituted analogs induce apoptosis in RKO colon cancer cells, suggesting the target compound’s cinnamyl group may enhance pro-apoptotic effects .
- Enzyme Inhibition : The 1-(2-chlorophenyl)-6-trifluoromethylpropyl analog (Compound E) inhibits PDE9, implying that substituent electronegativity at position 1 is critical for target engagement .
Biological Activity
5-Cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the cinnamyl and p-tolyl substituents, suggest that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
The chemical formula of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O |
| Molecular Weight | 241.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cell signaling pathways. It is hypothesized that the compound may act as an inhibitor of certain kinases, which are crucial in regulating cell proliferation and survival. This interaction can potentially lead to therapeutic applications in cancer treatment.
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit promising anticancer activities. For instance, studies have shown that related pyrazolo compounds can inhibit kinases such as Pim-1 and Flt-3, which are implicated in various cancers. These inhibitors have demonstrated significant potency in cell-based assays, suggesting that 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may possess similar properties .
Anti-inflammatory Effects
In addition to anticancer activity, compounds with similar structures have been evaluated for anti-inflammatory effects. For example, derivatives of pyrazolo compounds have shown inhibition of COX enzymes (cyclooxygenases), which are key players in inflammatory processes. The anti-inflammatory activity of these compounds is often measured using IC50 values in various assays .
Study on Kinase Inhibition
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives highlighted their role as potent inhibitors of Pim-1 kinase. The lead compounds demonstrated submicromolar potency in inhibiting BAD phosphorylation and colony formation in cancer cell lines . This suggests a potential pathway for further research into the effectiveness of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an anticancer agent.
Anti-inflammatory Evaluation
Another investigation into the anti-inflammatory properties of pyrazole derivatives found that certain compounds exhibited high selectivity against COX-2 with IC50 values ranging from 0.02 to 0.04 μM . These findings indicate that modifications to the pyrazole structure can enhance anti-inflammatory activity, suggesting that similar modifications to 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could yield promising results.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl precursors. For example, modified Preyssler-type nanocatalysts (e.g., acidic cesium salts) can accelerate heterocyclic formation under mild conditions, improving yields (45–70%) while reducing side reactions . Key steps include refluxing in aprotic solvents (e.g., DMF) and purification via recrystallization. Optimization should focus on temperature control (80–120°C), solvent polarity, and catalyst loading (5–10 mol%) to balance reaction efficiency and scalability .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Prioritize signals for the cinnamyl vinyl protons (δ 6.5–7.5 ppm, doublets with J ≈ 16 Hz) and the pyrimidinone carbonyl (δ 160–165 ppm) .
- IR Spectroscopy : Confirm the lactam carbonyl stretch (~1680 cm⁻¹) and aromatic C–H bending (750–850 cm⁻¹) .
- Mass Spectrometry (HRMS) : Look for the molecular ion peak ([M+H]⁺) with exact mass matching the formula (C₂₂H₂₀N₄O, m/z ≈ 356.16) .
Q. What solvent systems and storage conditions are recommended to maintain the stability of 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in laboratory settings?
- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use anhydrous DMSO or DMF for dissolution to prevent degradation. Solubility in aqueous buffers is limited; for biological assays, prepare stock solutions in DMSO (<1% v/v) and dilute in PBS .
Advanced Research Questions
Q. How does the electronic configuration of the cinnamyl substituent influence the compound's reactivity in nucleophilic aromatic substitution reactions?
- Methodological Answer : The cinnamyl group’s electron-withdrawing conjugated system enhances electrophilicity at the pyrimidinone C6 position, facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) calculations can model charge distribution, while Hammett substituent constants (σ⁺) quantify electronic effects. Experimentally, track reactivity via kinetic studies using substituents with varying electronic profiles .
Q. What crystallographic challenges are associated with 5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can SHELX refinements improve structural resolution?
- Methodological Answer : The flexible cinnamyl chain and planar heterocycle often lead to disorder in crystal packing. Use SHELXL for twin refinement and anisotropic displacement parameter (ADP) modeling. High-resolution data (≤0.8 Å) and H-bond constraints (e.g., N–H···O interactions) improve R-factor convergence. For severe twinning, employ the TWIN/BASF commands in SHELXL .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to kinase targets, and how can molecular docking results be validated experimentally?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite with kinase crystal structures (e.g., PDB: 3LVP). Focus on hinge-region interactions (pyrimidinone carbonyl with backbone NH).
- Validation : Perform competitive binding assays (e.g., fluorescence polarization) using ATP analogs. Compare computed binding energies (ΔG) with experimental IC₅₀ values from kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
